An In-Depth Technical Guide to 3-Bromodibenzothiophene 5,5-Dioxide (CAS 116668-69-0): Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 3-Bromodibenzothiophene 5,5-Dioxide (CAS 116668-69-0): Synthesis, Reactivity, and Applications
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis, properties, and application of 3-Bromodibenzothiophene 5,5-Dioxide. This versatile building block, identified by CAS number 116668-69-0, is a cornerstone for innovation in materials science and medicinal chemistry.
Introduction: A Molecule of Strategic Importance
3-Bromodibenzothiophene 5,5-Dioxide is a heterocyclic compound featuring a dibenzothiophene core where the sulfur atom has been oxidized to a sulfone. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a multitude of chemical transformations. The core dibenzothiophene S,S-dioxide scaffold imparts significant thermal stability and strong electron-accepting characteristics, making it a highly desirable component in the design of organic electronic materials.[1][2] Concurrently, the proven biological relevance of the broader benzothiophene class of molecules positions this compound as a valuable starting point for the synthesis of novel therapeutic agents.[3]
This guide provides field-proven insights into the practical synthesis, characterization, and synthetic utility of this key intermediate, focusing on the causality behind experimental choices to empower researchers in their laboratory endeavors.
Part 1: Core Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application.
Physicochemical Properties
The macroscopic properties of 3-Bromodibenzothiophene 5,5-Dioxide are well-defined, ensuring consistency in experimental design. The compound is typically supplied as a high-purity, white to off-white solid, stable under standard room temperature storage conditions when kept dry.[4]
| Property | Value | Reference(s) |
| CAS Number | 116668-69-0 | [4] |
| Molecular Formula | C₁₂H₇BrO₂S | [4] |
| Molecular Weight | 295.15 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 226.0 to 230.0 °C | [4] |
| Boiling Point | 473.8 ± 24.0 °C at 760 mmHg | |
| Density | 1.7 ± 0.1 g/cm³ |
Predicted Spectroscopic Data: A Self-Validating System
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions serve as a self-validating checklist during synthesis and characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be characterized by signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the brominated ring will experience distinct electronic effects from both the bromine atom and the potent electron-withdrawing sulfone group, leading to downfield shifts. Protons ortho to the sulfone group are expected to be the most deshielded. Complex splitting patterns (doublets, triplets, and doublet of doublets) will arise from coupling between adjacent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons will resonate in the δ 120-150 ppm range. The carbon atom directly bonded to the bromine (C-3) will appear at a distinct chemical shift, typically less deshielded than might be expected due to the "heavy atom effect." Carbons adjacent to the sulfone group (C4a, C5a) will be significantly shifted downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum provides unambiguous evidence of the sulfone group. Look for two very strong, characteristic absorption bands:
-
Asymmetric SO₂ stretch: ~1350–1300 cm⁻¹
-
Symmetric SO₂ stretch: ~1160–1120 cm⁻¹ Additional peaks will confirm the aromatic nature of the scaffold, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands between 1600 and 1450 cm⁻¹.
-
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the M+2 peak will appear with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A significant fragmentation pathway would be the loss of sulfur dioxide (SO₂), resulting in a prominent peak at M-64.
Part 2: Synthesis and Purification Workflow
The synthesis of 3-Bromodibenzothiophene 5,5-Dioxide is logically approached as a two-stage process: electrophilic bromination of the commercially available dibenzothiophene, followed by oxidation of the sulfur atom.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality: This protocol is designed for selectivity and efficiency. The use of N-Bromosuccinimide (NBS) in a mixed solvent system provides a controlled source of electrophilic bromine, favoring substitution at the electron-rich 3-position of dibenzothiophene.[5] Subsequent oxidation with meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and high-yielding method for converting sulfides to sulfones.[6]
Step 1: Synthesis of 3-Bromodibenzothiophene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzothiophene (1.0 equiv.) in a 1:1 mixture of chloroform and glacial acetic acid. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.25 equiv.) portion-wise over 2-4 hours, ensuring the internal temperature remains below 5 °C. The slow addition is critical to minimize the formation of di-brominated byproducts.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with chloroform. Wash the organic layer successively with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield 3-bromodibenzothiophene as a yellow oil or low-melting solid.[5]
Step 2: Synthesis of 3-Bromodibenzothiophene 5,5-Dioxide
-
Setup: Dissolve the 3-Bromodibenzothiophene (1.0 equiv.) obtained from Step 1 in 1,2-dichloroethane (DCE).
-
Oxidation: Add m-CPBA (approx. 77% purity, 4.0 equiv.) to the solution. The use of a significant excess ensures complete oxidation from the sulfide to the sulfone.
-
Reaction: Stir the mixture at room temperature for 20-24 hours. Monitor by TLC for the disappearance of the starting material and the formation of a more polar product spot.
-
Work-up: Wash the reaction mixture successively with a saturated aqueous solution of Na₂SO₃ (to destroy excess peroxide), saturated NaHCO₃ solution, and water.[6]
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the final product as a white solid.
Part 3: Core Reactivity and Synthetic Applications
The synthetic utility of 3-Bromodibenzothiophene 5,5-Dioxide stems from the reactivity of its C-Br bond, which serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the sulfone group activates the aryl bromide towards oxidative addition, often facilitating these reactions under milder conditions than their non-oxidized counterparts.[7]
Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is a cornerstone for forming C-C bonds, enabling the synthesis of biaryl systems critical for developing conjugated materials for organic electronics and complex scaffolds in medicinal chemistry.[8][9]
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[10]
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: To an oven-dried reaction vessel, add 3-Bromodibenzothiophene 5,5-Dioxide (1.0 mmol), the desired arylboronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.[3][11]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is one of the most impactful transformations in modern drug discovery, allowing for the facile synthesis of aryl amines.[7][12]
Caption: The catalytic cycle for Buchwald-Hartwig amination.[13]
General Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or under an inert atmosphere, combine 3-Bromodibenzothiophene 5,5-Dioxide (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, Xantphos, or BINAP, 1.2-2.4 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 mmol) in a reaction tube.[14][15]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the desired primary or secondary amine (1.1-1.5 mmol).
-
Reaction: Seal the tube and heat in a preheated oil bath at 80-110 °C for 4-24 hours. The choice of ligand, base, and temperature is highly dependent on the specific amine substrate and may require optimization.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography to isolate the target arylamine.
Part 4: Applications in Research and Development
The derivatives of 3-Bromodibenzothiophene 5,5-Dioxide are primarily leveraged in two high-impact areas of research:
-
Organic Electronics: The dibenzothiophene-S,S-dioxide unit is a potent electron acceptor.[16] When incorporated into larger π-conjugated systems via Suzuki coupling, it helps lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This property is essential for creating efficient electron-transporting or hole-blocking layers in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2][17] The high thermal stability of the core ensures device longevity.
-
Medicinal Chemistry: The benzo[b]thiophene core is considered a "privileged scaffold" found in numerous approved drugs.[3] The ability to readily diversify the 3-position of the dibenzothiophene core using Buchwald-Hartwig amination allows for the rapid generation of compound libraries. These libraries, featuring a wide range of amine functionalities, can be screened against various biological targets to identify new lead compounds for drug development programs.
Conclusion
3-Bromodibenzothiophene 5,5-Dioxide is more than a mere chemical intermediate; it is a versatile platform for molecular innovation. Its robust physicochemical properties, combined with the predictable reactivity of its C-Br bond, provide chemists with a reliable tool for constructing complex molecular architectures. A firm grasp of the synthetic protocols and reaction mechanisms detailed in this guide will empower researchers to fully exploit the potential of this valuable building block in the pursuit of next-generation materials and therapeutics.
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